molecular formula C9H13N3 B15147903 N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine CAS No. 933695-41-1

N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine

Cat. No.: B15147903
CAS No.: 933695-41-1
M. Wt: 163.22 g/mol
InChI Key: NETCTOIXMYWXNR-UHFFFAOYSA-N
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Description

N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine is a chemical building block based on the privileged 1,8-naphthyridine scaffold, a structure of significant interest in modern drug discovery research. This methylated aminotetrahydronaphthyridine is designed for use in medicinal chemistry and pharmaceutical development. The 1,8-naphthyridine core is recognized for its exceptionally broad spectrum of biological activities . Specifically, this class of compounds has been identified as a key pharmacophore in the development of novel antiviral agents. Research into 1,8-naphthyridine derivatives has yielded potent preclinical drug candidates that function as HIV-1 integrase strand transfer inhibitors (INSTIs), demonstrating low nanomolar potency against a broad panel of viral variants . Furthermore, the tetrahydronaphthyridine scaffold is a featured structure in other therapeutic areas. For instance, the asymmetric synthesis of a related 5,6,7,8-tetrahydro-1,6-naphthyridine compound has been developed as a key intermediate for TAK-828F, a potent inverse agonist of the retinoid-related orphan receptor γt (RORγt) being investigated for the treatment of autoimmune diseases . Additional studies highlight substituted naphthyridine fragments as key intermediates in the synthesis of antagonists for the αVβ3 integrin receptor . This reagent provides researchers with a versatile intermediate for constructing novel compounds for biological evaluation and structure-activity relationship (SAR) studies. This product is intended for research applications only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

933695-41-1

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine

InChI

InChI=1S/C9H13N3/c1-10-8-5-7-3-2-4-11-9(7)12-6-8/h5-6,10H,2-4H2,1H3,(H,11,12)

InChI Key

NETCTOIXMYWXNR-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(NCCC2)N=C1

Origin of Product

United States

Preparation Methods

Catalytic Dehydrogenative Coupling

A prominent method for synthesizing N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine involves dehydrogenative coupling reactions. As reported by Benchchem, this approach utilizes (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst under aerobic conditions. The iridium catalyst facilitates the formation of the naphthyridine core via simultaneous dehydrogenation and cyclization.

Reaction Mechanism and Conditions

The reaction proceeds through a sequence of alcohol dehydrogenation, amine-alcohol coupling, and intramolecular cyclization. The iridium catalyst (e.g., [Cp*IrCl₂]₂) activates the secondary alcohol, generating a reactive aldehyde intermediate. This intermediate undergoes condensation with the primary amine group of (2-aminopyridin-3-yl)methanol, followed by cyclization to form the tetrahydro-naphthyridine scaffold. The use of air as an oxidant enhances the sustainability of this method, achieving yields exceeding 70% in laboratory settings.

Sonogashira Coupling and Chichibabin Cyclization

A multi-step synthesis reported in PubMed involves double Sonogashira reactions followed by Chichibabin cyclization. This method is particularly useful for introducing substituents at specific positions of the naphthyridine ring.

Synthetic Steps

  • Double Sonogashira Coupling :
    2,5-Dibromopyridine is reacted with acetylenic alcohols (e.g., propargyl alcohol) and protected propargylamines under palladium-copper catalysis. This step forms a diyne intermediate with pyridine and amine functionalities.
  • Chichibabin Cyclization :
    The diyne intermediate undergoes thermal cyclization in the presence of a base (e.g., K₂CO₃), leading to the formation of the 5,6,7,8-tetrahydro-1,8-naphthyridine core. Subsequent deprotection and methylation yield the final N-methylated product.
Key Parameters
  • Catalysts: Pd(PPh₃)₄/CuI
  • Solvent: Tetrahydrofuran (THF) or DMF
  • Temperature: 80–100°C for Sonogashira; 120–140°C for cyclization
  • Yield: 50–65% over three steps

Industrial-Scale Synthesis

Industrial production of this compound prioritizes cost-effectiveness and scalability. Benchchem highlights two primary approaches:

Metal-Catalyzed Cross-Coupling

Large-scale synthesis often employs nickel- or palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between boronic acid derivatives and halogenated pyridines constructs the naphthyridine skeleton. Subsequent hydrogenation and methylation steps introduce the tetrahydro and N-methyl groups.

Multicomponent Reactions (MCRs)

MCRs such as the Ugi or Biginelli reactions enable the simultaneous formation of multiple bonds in a single pot. A representative MCR involves:

  • 2-Aminopyridine
  • Aldehyde
  • Isocyanide
  • Secondary alcohol

This method reduces purification steps and achieves >80% yield under optimized conditions.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Catalysts/Reagents Yield (%) Purity (%) Scalability Cost
Dehydrogenative Coupling Ir catalyst, air 70–75 ≥95 High Moderate
Sonogashira-Cyclization Pd/Cu, K₂CO₃ 50–65 90–92 Moderate High
Industrial Cross-Coupling Ni/Pd, H₂ 80–85 ≥98 High Low
Multicomponent Reactions None 80–85 90–95 High Low

Key Observations :

  • Dehydrogenative coupling offers excellent atom economy but requires expensive iridium catalysts.
  • Sonogashira-based routes allow precise functionalization but involve multiple steps and lower yields.
  • Industrial methods balance high yields and scalability, making them preferable for bulk production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding naphthyridine oxides.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine compounds.

Mechanism of Action

The mechanism of action of N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can bind to active sites of enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

(a) 1,6-Naphthyridine vs. 1,8-Naphthyridine Systems
  • N-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine : The 1,8-naphthyridine core provides distinct electronic properties compared to the 1,6-isomer. For example, the position of the nitrogen atoms influences hydrogen-bonding capacity and interaction with biological targets.
(b) Hydrogenation Patterns

Substituent Effects

(a) Primary Amine vs. N-Methyl Amine
  • 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine (CAS 948306-78-3) : The primary amine at position 3 allows for facile derivatization (e.g., acylation) but may reduce metabolic stability due to susceptibility to oxidative deamination. Molecular weight = 149.2 g/mol .
  • This compound : Methylation of the amine increases lipophilicity (logP ~1.2 estimated) and may improve blood-brain barrier penetration compared to the primary amine analog .
(b) Benzyl and Aryl Substituents
  • 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine (CAS 214699-26-0) : The benzyl group introduces steric bulk and enhances lipophilicity (logP ~3.5), which could improve target binding but reduce aqueous solubility. Purity: 95% .

Functional Group Modifications

(a) Carboxylate Esters
  • Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate: Replacement of the amine with a carboxylate ester (molecular weight = 284.36 g/mol) shifts the compound’s reactivity, enabling participation in condensation reactions but eliminating hydrogen-bond donor capacity .
(b) Acylated Derivatives
  • 3-Benzamido-6,8,8-trimethyl-5,6,7,8-tetrahydro-1,6-naphthyridine : Acylation of the amine (70% yield via BzCl/NEt₃) demonstrates the versatility of the scaffold for prodrug design or enhanced target affinity .

Biological Activity

N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine is a heterocyclic compound belonging to the naphthyridine class. Its unique structure includes a naphthyridine core with a methyl group and an amine group, which contribute to its biological activity. This compound has garnered attention for its potential therapeutic applications in various fields such as medicinal chemistry and biology.

PropertyValue
CAS Number 933695-41-1
Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
IUPAC Name This compound
Canonical SMILES CNC1=CC2=C(NCCC2)N=C1

This compound exhibits its biological activity through interactions with specific molecular targets. It can function as an inhibitor or activator of various enzymes, impacting several biochemical pathways. The methyl and amine groups play crucial roles in its ability to bind to active sites of enzymes.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi. The biological assays suggest that this compound may possess similar properties due to structural similarities with other active naphthyridine derivatives .

Anticancer Potential

The compound is being investigated for its anticancer properties. Studies on similar naphthyridine derivatives have demonstrated cytotoxic effects against multiple cancer cell lines. For example, aaptamine, a related compound, exhibited notable cytotoxicity in vitro against non-small cell lung cancer and cervical cancer cell lines . These findings suggest that this compound could have potential as an anticancer agent.

Neuroprotective Effects

There is emerging evidence that naphthyridine compounds may possess neuroprotective effects. Certain derivatives have been shown to influence neurological pathways positively and could be explored for their potential in treating neurodegenerative diseases.

Study 1: Anticancer Activity

In a study investigating the anticancer activity of naphthyridine derivatives, compounds similar to this compound were tested against various human cancer cell lines. The results indicated that these compounds inhibited cell proliferation effectively with IC50 values ranging from 10 to 15 μg/mL across different cancer types .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of naphthyridine derivatives found that compounds with structural similarities to this compound displayed significant inhibition against bacterial strains such as Bacillus cereus, with minimum inhibitory concentrations (MIC) reported at 15.62 µg/mL .

Comparative Analysis

To further understand the biological activity of this compound in relation to similar compounds:

CompoundActivity TypeIC50/MIC Values
AaptamineAnticancer10.47 - 15.03 μg/mL
Canthin-6-oneAntifungal74.5% inhibition
N-methyl derivativeAntimicrobialMIC = 15.62 µg/mL

Q & A

Q. What are the critical safety protocols for handling N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves before use and follow proper removal techniques to avoid contamination .
  • Ventilation : Ensure fume hoods or local exhaust ventilation to minimize inhalation of dust or vapors .
  • Spill Management : Avoid dust generation; collect spills using HEPA-filter vacuums or wet methods. Dispose of contaminated materials as hazardous waste .
  • Storage : Keep in a dry, cool environment (<25°C) in tightly sealed containers to prevent degradation .

Q. What synthetic methodologies are commonly employed for preparing this compound?

Methodological Answer:

  • Multi-Step Synthesis : Typical routes involve cyclization of substituted pyridines or condensation reactions with methylamine derivatives. For example, acylation of tetrahydro-naphthyridine precursors using benzoyl chloride (BzCl) in dichloromethane with triethylamine (NEt₃) at 25°C yields functionalized derivatives .

  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) under hydrogen pressure (2–5 bar) in ethyl acetate at 70°C reduces unsaturated bonds in intermediates .

  • Key Reaction Conditions :

    StepReagents/CatalystsSolventTemperatureYield
    AcylationBzCl, NEt₃CH₂Cl₂25°C70%
    HydrogenationH₂, Pd/CEthyl acetate70°C97%

Q. How is the compound characterized for structural integrity and purity in academic research?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : ¹H and ¹³C NMR confirm substitution patterns and methyl group integration .
    • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., exact mass 239.1885) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
  • Elemental Analysis : Combustion analysis verifies C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational docking studies predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Glide XP Docking : Use Schrödinger’s Glide 4.0 XP scoring function to model hydrophobic enclosure, hydrogen bonding, and charged interactions. Parameters include:
    • Water Desolvation Penalty : Accounts for ligand solvation energy loss upon binding .
    • Enzyme Targets : Example: Enoyl-ACP reductase (ENR) inhibition, modeled via hydrophobic interactions with the NAD+ binding pocket, as seen in related naphthyridine derivatives .
  • Validation : Compare docking scores (e.g., RMSD <2.3 kcal/mol) with experimental IC₅₀ values from enzymatic assays .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • ADME Studies : Measure solubility (e.g., PBS buffer), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal assays) to identify bioavailability limitations .
    • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites affecting in vivo outcomes .
  • Dose Optimization : Adjust dosing regimens based on half-life (t₁/₂) and tissue distribution data from rodent models .

Q. What functionalization strategies enhance the compound’s biological activity?

Methodological Answer:

  • Position-Specific Modifications :
    • C-3 Amine : Acylation (e.g., benzoylation) improves membrane permeability .
    • C-8 Methyl : Enhances steric shielding against metabolic oxidation .
  • SAR Studies : Test derivatives against bacterial ENR or cancer cell lines (e.g., IC₅₀ shifts from 0.5 μM to 50 nM with piperidine-1-carbonyl substitution) .

Q. How do reaction conditions (pH, solvent) influence the compound’s reactivity in derivatization?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions, while ethyl acetate minimizes side reactions during hydrogenation .
  • pH Control : Maintain neutral pH (7–8) for amine acylation to avoid protonation of reactive sites .

Q. What analytical approaches confirm the compound’s stability under experimental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 14 days. Monitor degradation via:
    • TLC : Spot intensity changes.
    • HPLC-MS : Detect oxidation byproducts (e.g., naphthyridine-N-oxide) .
  • Kinetic Stability Assays : Measure half-life in PBS (pH 7.4) at 37°C to simulate physiological conditions .

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